molecular formula C12H16N2O3 B11567546 2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

Cat. No.: B11567546
M. Wt: 236.27 g/mol
InChI Key: IOIHMHCYOZXIJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pentanoic acid chain, which includes an ethyl group and a keto group. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid typically involves the reaction of pyridine derivatives with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid is unique due to its specific structural features, such as the presence of an ethyl group and a keto group on the pentanoic acid chain. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C12H16N2O3

Molecular Weight

236.27 g/mol

IUPAC Name

2-ethyl-5-oxo-5-(pyridin-2-ylamino)pentanoic acid

InChI

InChI=1S/C12H16N2O3/c1-2-9(12(16)17)6-7-11(15)14-10-5-3-4-8-13-10/h3-5,8-9H,2,6-7H2,1H3,(H,16,17)(H,13,14,15)

InChI Key

IOIHMHCYOZXIJT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCC(=O)NC1=CC=CC=N1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.